3-Bromopropanesulfonic acid sodium salt, >=97%

Description

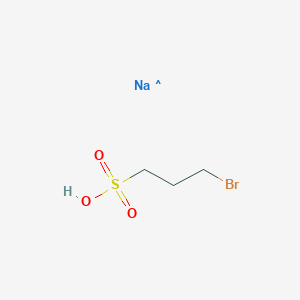

3-Bromopropanesulfonic acid sodium salt (CAS 55788-44-8) is an organobromine compound with the molecular formula C₃H₆BrNaO₃S and a molecular weight of 225.04–226.04 g/mol . It is a white to light yellow crystalline solid with a decomposition temperature of approximately 256°C . The compound features a sulfonate group (-SO₃⁻) and a bromine atom at the terminal carbon of a three-carbon chain. Its high purity (≥97%) makes it suitable for specialized applications, including modifying underground formations, drilling fluids, and acidizing in oilfield operations . The sodium counterion enhances its solubility in polar solvents like water, facilitating its use in aqueous industrial processes .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H7BrNaO3S |

|---|---|

Molecular Weight |

226.05 g/mol |

InChI |

InChI=1S/C3H7BrO3S.Na/c4-2-1-3-8(5,6)7;/h1-3H2,(H,5,6,7); |

InChI Key |

ONPNLMMBTJZJRQ-UHFFFAOYSA-N |

Canonical SMILES |

C(CS(=O)(=O)O)CBr.[Na] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The most direct method involves the reaction of 1,3-dibromopropane with sodium sulfite (Na₂SO₃) in ethanol. The sulfite ion acts as a nucleophile, displacing one bromine atom to form sodium 1-bromo-3-propanesulfonate. Subsequent acidification with HCl yields 3-bromo-1-propanesulfonic acid, which is neutralized with NaOH to obtain the sodium salt.

The reaction proceeds in two stages:

-

Sulfonation :

-

Acidification and Neutralization :

Optimized Protocol

Table 1: Key Parameters for Nucleophilic Substitution Method

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C |

| Reaction Time | 10 hours |

| Molar Ratio (Na₂SO₃ : Dibromopropane) | 1 : 3 |

| Final Purity | ≥97% after recrystallization |

Alternative Routes and Modifications

Microwave-Assisted Synthesis

Recent advances in microwave chemistry suggest potential for accelerating sulfonation reactions. For example, a Chinese patent (CN101624361A) uses microwave irradiation to synthesize sodium 3-mercaptopropanesulfonate with 90% yield. Adapting this method by substituting mercaptan precursors with brominated analogs could reduce reaction times, though experimental validation is required.

Purity Enhancement Strategies

Recrystallization Solvents

Ethanol and water are preferred for recrystallization due to their polarity, which effectively dissolves ionic byproducts like NaBr while leaving the product in pure crystalline form.

pH Control During Neutralization

Maintaining pH 7–8 during neutralization prevents decomposition of the sulfonate group. Excess NaOH is avoided to minimize sodium carbonate formation, which can contaminate the product.

Industrial-Scale Production

Hopax Fine Chemicals synthesizes the compound via the nucleophilic substitution method, scaling reactions to produce batches with ≥98% assay purity. Key industrial adaptations include:

Chemical Reactions Analysis

Types of Reactions

3-Bromopropanesulfonic acid sodium salt undergoes various chemical reactions, including:

Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

Oxidation and reduction reactions: The sulfonic acid group can participate in redox reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols.

Oxidation and reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

Nucleophilic substitution: Products include 3-hydroxypropanesulfonic acid, 3-aminopropanesulfonic acid, and 3-mercaptopropanesulfonic acid.

Oxidation and reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Inhibition of Methanogenic Archaea

One significant application of 3-bromopropanesulfonic acid sodium salt is in the study of methanogenic archaea. It has been shown to inhibit the activity of methyl-coenzyme M reductase (MCR), an enzyme critical for methane production in certain archaea. In a study, it was found that at a concentration of 20 mM, this compound inhibited the anaerobic oxidation of methane by approximately 68% . This property makes it valuable for research into microbial physiology and biotechnological applications aimed at reducing methane emissions.

Chemical Synthesis

3-Bromopropanesulfonic acid sodium salt is utilized in chemical synthesis, particularly in the formation of polystyrene-based copolymers. It acts as a chain transfer agent, influencing the molecular weight and properties of the resulting polymers. In one study, it was mixed with sodium azide to synthesize random copolymers in dimethylformamide (DMF) under controlled conditions . This demonstrates its utility in polymer chemistry and materials science.

Buffering Agent

This compound serves as a buffering agent in biochemical assays and cell culture applications. Its ability to maintain pH stability is crucial for various experiments that require precise conditions for cellular activities and reactions.

Drilling Fluids and Oil Recovery

In the oil and gas industry, sodium 3-bromopropanesulfonate is employed to modify the permeability of underground formations during drilling operations. It is used in drilling fluids, completion fluids, and workover fluids to enhance the efficiency of hydrocarbon recovery processes . Its properties help in stabilizing formations and preventing fluid loss during drilling.

Textile Industry

The compound is also used in the textile industry for fabric treatment processes. It functions as an anionization agent for cotton fabrics, improving dye uptake and overall fabric quality. This application highlights its role in enhancing textile manufacturing processes.

Mechanism of Action

The mechanism of action of 3-bromopropanesulfonic acid sodium salt involves its ability to act as an alkylating agent. It can modify nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to changes in their structure and function . The sulfonic acid group enhances the compound’s solubility and reactivity, making it effective in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 3-bromopropanesulfonic acid sodium salt is compared below with structurally or functionally related sulfonates, carboxylates, and halogenated organics.

Table 1: Comparative Analysis of 3-Bromopropanesulfonic Acid Sodium Salt and Analogues

Key Differences and Research Findings

Functional Group Reactivity :

- The sulfonate group in 3-bromopropanesulfonic acid sodium salt confers stronger acidity (pKa ~1–2) compared to carboxylic acids (e.g., 3-bromopropionic acid, pKa ~4.5) . This enhances its stability in acidic environments, making it preferable for oilfield applications .

- Bromine’s electronegativity increases the compound’s susceptibility to nucleophilic substitution, enabling its use as an alkylating agent in organic synthesis .

Structural Effects on Solubility and Stability: The sodium salt form of 3-bromopropanesulfonic acid exhibits higher water solubility than its non-ionic analogues (e.g., 3-bromobenzenesulfonamide) due to ionic dissociation . Homotaurine (3-aminopropanesulfonic acid) lacks halogen substituents but contains an amino group, which increases polarity and bioavailability for neurological applications .

Industrial vs. Pharmaceutical Utility :

- 3-Bromopropanesulfonic acid sodium salt is tailored for industrial processes, whereas 3-bromobenzenesulfonamide and homotaurine are optimized for medicinal chemistry due to their aromatic or bioactive moieties .

- Fluorinated analogues like 2-bromo-3-fluoropropionic acid are niche intermediates in synthesizing fluorinated drugs or agrochemicals .

Safety and Handling :

- Brominated compounds (e.g., 3-bromopropionic acid) often require stringent handling due to corrosivity and toxicity . In contrast, sulfonate salts like sodium 1-butanesulfonate are less hazardous and used in benign applications like buffering .

Biological Activity

3-Bromopropanesulfonic acid sodium salt (CAS 55788-44-8) is a sulfonated compound with various applications in biological and chemical research. Its unique structure allows it to interact with biological systems, making it a subject of interest for its potential biological activities. This article aims to compile and analyze the available data on the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula: C₃H₆BrO₃SNa

- Molecular Weight: 225.04 g/mol

- Purity: ≥97%

- Solubility: Soluble in water

3-Bromopropanesulfonic acid sodium salt is known to act as a sulfonate group donor, which can influence various biochemical pathways. The following are key mechanisms through which it exerts its biological effects:

- Inhibition of Enzymatic Activity: The sulfonate group can interact with enzymes, potentially altering their activity. This has implications in proteomics and enzyme assays.

- Cell Membrane Modulation: As a sulfonated compound, it may affect the permeability of cell membranes, influencing cellular uptake of other compounds or ions.

1. Proteomics Research

3-Bromopropanesulfonic acid sodium salt is utilized in proteomics for modifying proteins and peptides. It serves as a reagent for sulfonation reactions, which can enhance the solubility and stability of biomolecules.

2. Buffering Agent

It functions as a Good's buffer in various biochemical assays, helping to maintain pH stability during experiments.

Case Studies and Research Findings

Q & A

Q. How can synthesis of 3-bromopropanesulfonic acid sodium salt be optimized for high purity (>97%)?

Methodological Answer: Synthesis optimization typically involves adjusting reaction conditions such as solvent choice, temperature, and catalyst activity. For brominated sulfonic acids, inert atmospheres (e.g., nitrogen) and anhydrous solvents like tetrahydrofuran (THF) are critical to minimize side reactions . Zinc powder can act as a reducing agent to stabilize intermediates. Post-synthesis, recrystallization from aqueous ethanol or acetone-water mixtures enhances purity. Yield and purity should be validated via HPLC (≥97% purity threshold) and NMR (to confirm absence of residual solvents or brominated byproducts) .

Q. What analytical techniques are recommended for validating purity and structural integrity?

Methodological Answer:

- Spectrophotometry: UV-Vis absorption at 210–260 nm (sulfonate group detection) with calibration curves for quantification .

- NMR: H NMR (δ 3.2–3.6 ppm for -SO adjacent protons; δ 1.8–2.2 ppm for bromopropane chain) and C NMR (δ 45–55 ppm for sulfonate carbon) .

- Elemental Analysis: Confirm Na (≈10.9%) and Br (≈33.8%) content .

- HPLC: Reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA) for purity assessment .

Q. How should aqueous solutions of this compound be prepared for stability studies?

Methodological Answer: Dissolve the compound in deionized water (663 g/L solubility at 20°C) . Buffer solutions (pH 4–9) should be prepared to assess pH-dependent stability. For long-term storage, lyophilization is recommended, with residual water content <1% (via Karl Fischer titration) .

Advanced Research Questions

Q. How can contradictory data on reaction yields under varying temperatures be resolved?

Methodological Answer: Contradictions often arise from competing reaction pathways. For example, elevated temperatures (>60°C) may accelerate hydrolysis of the bromopropane group, reducing yield. Kinetic studies (e.g., Arrhenius plots) and in-situ FTIR monitoring of intermediate formation can identify optimal temperature ranges (e.g., 40–50°C for minimal decomposition) . Parallel experiments under controlled humidity and oxygen levels are critical to isolate variables .

Q. What interactions occur between this compound and microbial enzymes in metabolic studies?

Methodological Answer: The sulfonate group can act as a competitive inhibitor for sulfatases and dehydrogenases. In vitro assays with E. coli lysates show dose-dependent inhibition of aryl sulfatase (IC ≈ 2.5 mM) . Synergistic effects with β-lactam antibiotics (e.g., 20% enhanced activity against MRSA at 1 mM concentration) suggest membrane disruption via sulfonate-lipid interactions . Metabolomic profiling (LC-MS) is recommended to track downstream pathway alterations.

Q. How does photostability vary under UV exposure in different solvent systems?

Methodological Answer: Photodegradation studies under UVA (365 nm) show:

| Solvent | Half-Life (hours) | Primary Degradation Product |

|---|---|---|

| Water | 48 ± 2 | Propane-1-sulfonic acid |

| Methanol | 24 ± 3 | 3-Hydroxypropanesulfonate |

| Acetonitrile | 72 ± 4 | Minimal degradation |

Quenching experiments with ascorbic acid (1 mM) extend half-life in water by 30%, suggesting radical-mediated pathways .

Q. What computational methods predict its reactivity in nucleophilic substitution reactions?

Methodological Answer: DFT calculations (B3LYP/6-311+G(d,p)) model the bromine atom’s leaving group ability. Fukui indices indicate nucleophilic attack occurs preferentially at the β-carbon (f = 0.12 vs. α-carbon f = 0.08). Solvent effects (PCM model) show THF increases activation energy by 15% compared to DMF, aligning with experimental yield disparities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.